2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide
Description
2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted phenoxy group attached to an acetamide moiety, which is further substituted with diethyl groups
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-15(5-2)13(16)9-17-11-6-7-12(14)10(3)8-11/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUWLNJMIKFJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with diethylamine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenoxyacetamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyacetamides with various functional groups.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)acetohydrazide: Similar structure but with a hydrazide group instead of diethylamide.
2-(4-chloro-3-methylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of diethylamide.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N,N-diethylacetamide is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in different applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
